Molecular Weight and Lipophilicity vs. Extended Amide Analogs
2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid (953725-56-9) is differentiated from analogs containing an extended ethylamino-amide linker, such as 2-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]benzoic acid (CAS 42973-08-0). The target compound has a significantly lower molecular weight (251.28 g/mol ) compared to the extended analog (294.35 g/mol [1]), which directly correlates to improved ligand efficiency metrics in drug discovery. Furthermore, the reduced number of hydrogen bond donors and acceptors in the target compound is predicted to result in lower topological polar surface area (tPSA), a critical determinant of membrane permeability. This comparison provides a clear, quantifiable basis for selecting the more compact, potentially more permeable building block for lead optimization.
| Evidence Dimension | Molecular Weight & Predicted Physicochemical Profile |
|---|---|
| Target Compound Data | MW: 251.28 g/mol; C13H17NO4 |
| Comparator Or Baseline | 2-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]benzoic acid (CAS 42973-08-0); MW: 294.35 g/mol; C15H22N2O4 |
| Quantified Difference | ΔMW = -43.07 g/mol; Fewer hydrogen bond donors (1 vs 2) and acceptors (5 vs 6) |
| Conditions | Calculated molecular descriptors (ChemSrc, PubChem) |
Why This Matters
Lower molecular weight and reduced H-bond count are favored properties in lead optimization for improved oral bioavailability and permeability, making 953725-56-9 a more attractive starting point for certain medicinal chemistry programs.
- [1] PubChem. Benzoic acid, 2-(2-((2-(diethylamino)ethyl)amino)-2-oxoethoxy)-. PubChem CID 206143. View Source
